molecular formula C15H11N3O2S B14145164 N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 300664-45-3

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B14145164
CAS No.: 300664-45-3
M. Wt: 297.3 g/mol
InChI Key: RZCVOLJLAKDVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound that has garnered interest in the scientific community due to its potential biochemical activities. This compound is part of a broader class of indeno-thiazole derivatives, which have been studied for their various biological activities, including antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce a range of derivatives with varying biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the 3-Chymotrypsin-like cysteine protease (3CLpro) in SARS-CoV-2, which is crucial for viral replication. This inhibition is achieved through binding to the active site of the protease, thereby preventing the cleavage of viral polyproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its specific combination of the indeno-thiazole core with the isoxazole moiety, which imparts distinct biochemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

300664-45-3

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H11N3O2S/c1-8-6-11(18-20-8)14(19)17-15-16-13-10-5-3-2-4-9(10)7-12(13)21-15/h2-6H,7H2,1H3,(H,16,17,19)

InChI Key

RZCVOLJLAKDVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.